molecular formula C12H16N6O3 B14930274 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B14930274
M. Wt: 292.29 g/mol
InChI Key: YLVSMSLHUSVXIW-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of hydrazine derivatives with β-diketones, followed by nitration and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Eco-friendly methodologies, such as the use of heterogeneous catalytic systems and microwave-assisted reactions, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects various signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
  • Hydrazine-coupled pyrazoles
  • 1,3-Diaza-2,4-cyclopentadienes

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its nitro and carboxamide groups make it particularly versatile for various chemical modifications and applications .

Properties

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,1-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H16N6O3/c1-8-9(6-16(3)13-8)5-15(2)12(19)11-10(18(20)21)7-17(4)14-11/h6-7H,5H2,1-4H3

InChI Key

YLVSMSLHUSVXIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C2=NN(C=C2[N+](=O)[O-])C)C

Origin of Product

United States

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